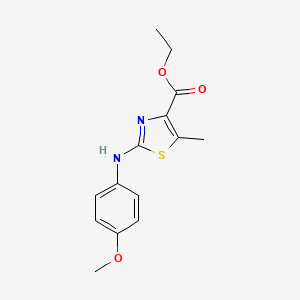
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride
Vue d'ensemble
Description
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride is a chemical compound with the molecular formula C9H11ClFNO . It has a molecular weight of 203.64 g/mol. This product is intended for research use only and is not suitable for human or veterinary use.
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not provided in the search results.Applications De Recherche Scientifique
Pyridonecarboxylic Acids as Antibacterial Agents : A study by Egawa et al. (1984) focuses on the synthesis of compounds related to "1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol hydrochloride" for use as antibacterial agents. This research is significant in understanding the structure-activity relationships and developing new antibacterial drugs (Egawa et al., 1984).
Dopamine Receptor Agonists : Di Stefano et al. (2005) conducted research on the synthesis of related compounds, assessing their potential as D2-like dopamine receptor agonists. This study has implications for neurological and psychiatric medication development (Di Stefano et al., 2005).
Synthesis for Organic Chemistry Applications : Prashad et al. (2006) described an efficient and economical synthesis method for a compound similar to "this compound." This method is significant for organic synthesis processes in pharmaceutical chemistry (Prashad et al., 2006).
G Protein-Coupled Receptor Agonists : A study by Sakairi et al. (2012) discusses a compound structurally related to "this compound" as a potent G protein-coupled receptor 119 agonist, highlighting its potential in pharmacological research (Sakairi et al., 2012).
DNA Binding Activity of Novel Chiral Schiff Bases : Research by Bora et al. (2021) explored the effect of remote substituents on DNA binding activity of novel chiral Schiff bases, related to "this compound." This study is pertinent to understanding DNA interactions for drug design (Bora et al., 2021).
Antitumor Activity : A study by Stojković et al. (2006) examined the antitumor activity of novel fluoro-substituted compounds similar to "this compound." This research is significant for cancer treatment and understanding the mechanism of action of these compounds (Stojković et al., 2006).
Propriétés
IUPAC Name |
1-amino-7-fluoro-2,3-dihydro-1H-inden-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-4-6(12)3-5-1-2-8(11)9(5)7;/h3-4,8,12H,1-2,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTUFRDTESEYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















